An In-Depth Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Motifs in Drug Discovery
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have proven invaluable in the optimization of lead compounds. Among the vast arsenal of fluorinated building blocks, 4-Chloro-3,5-difluorobenzyl bromide (CAS Number: 1400991-56-1) has emerged as a reagent of significant interest, particularly for its role in the synthesis of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile chemical intermediate, with a special focus on its utility for researchers, medicinal chemists, and professionals in the pharmaceutical industry.
Physicochemical Properties and Structural Attributes
4-Chloro-3,5-difluorobenzyl bromide is a substituted aromatic compound characterized by a benzyl bromide core further functionalized with a chlorine atom at the 4-position and two fluorine atoms at the 3 and 5-positions. These substitutions profoundly influence the molecule's reactivity and its utility as a synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 1400991-56-1 | [1] |
| Molecular Formula | C₇H₄BrClF₂ | [2] |
| Molecular Weight | 241.46 g/mol | [2] |
| Appearance | Almost colorless to off-white fused solid or liquid | [1] |
| Boiling Point | Not explicitly available, but related compounds suggest it would be over 200°C at atmospheric pressure. | |
| Density | ~1.6 g/cm³ | [2] |
| InChI Key | KMIYNRQZRCWRHY-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=C(C(=C1F)Cl)F)CBr | [2] |
The presence of the electron-withdrawing fluorine and chlorine atoms on the benzene ring significantly impacts the electrophilicity of the benzylic carbon, making it a highly reactive site for nucleophilic attack. This enhanced reactivity is a key feature that medicinal chemists exploit in the construction of complex molecular architectures.
Synthesis of 4-Chloro-3,5-difluorobenzyl bromide: A Detailed Protocol
The most common and efficient laboratory-scale synthesis of 4-Chloro-3,5-difluorobenzyl bromide involves the free-radical bromination of its precursor, 4-chloro-3,5-difluorotoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzyl radical.
Experimental Protocol: Radical Bromination of 4-chloro-3,5-difluorotoluene
This protocol is based on well-established methods for benzylic bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[3]
Materials:
-
4-chloro-3,5-difluorotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a less toxic solvent such as acetonitrile or 1,2-dichlorobenzene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3,5-difluorotoluene (1.0 equivalent) in the chosen solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and the radical initiator (e.g., AIBN, 0.05 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-3,5-difluorobenzyl bromide. The product can be further purified by vacuum distillation or recrystallization if necessary.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 4-Chloro-3,5-difluorobenzyl bromide.
Reactivity and Mechanistic Considerations
4-Chloro-3,5-difluorobenzyl bromide is a highly reactive alkylating agent, a property attributed to the lability of the carbon-bromine bond at the benzylic position. Its reactivity is governed by its propensity to undergo nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
The benzylic nature of the substrate is a key determinant of its reactivity. The C-Br bond is weakened by the ability of the adjacent benzene ring to stabilize both the transition state of an Sₙ2 reaction and the carbocation intermediate of an Sₙ1 reaction through resonance.
-
Sₙ2 Mechanism: In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, the reaction is likely to proceed via a concerted Sₙ2 pathway. The nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion in a single step.
-
Sₙ1 Mechanism: In a polar protic solvent and with a weaker nucleophile, the reaction may favor an Sₙ1 mechanism. This involves the initial departure of the bromide ion to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.
The electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the aromatic ring increase the positive charge on the benzylic carbon, further enhancing its susceptibility to nucleophilic attack. This electronic modification makes 4-Chloro-3,5-difluorobenzyl bromide a more potent electrophile compared to unsubstituted benzyl bromide.
Diagram: Nucleophilic Substitution Pathways
Caption: Sₙ1 and Sₙ2 reaction pathways for 4-Chloro-3,5-difluorobenzyl bromide.
Application in the Synthesis of KRAS G12C Inhibitors
A pivotal application of 4-Chloro-3,5-difluorobenzyl bromide is in the synthesis of covalent inhibitors targeting the KRAS G12C mutant protein, a key driver in several forms of cancer. This oncoprotein has historically been considered "undruggable," and the development of effective inhibitors represents a major breakthrough in oncology.
4-Chloro-3,5-difluorobenzyl bromide serves as a key electrophilic building block for introducing the substituted benzyl moiety onto a nucleophilic core, often a piperazine derivative, which is a common scaffold in many KRAS G12C inhibitors.
Illustrative Experimental Protocol: Alkylation of a Piperazine Intermediate
The following protocol illustrates the use of 4-Chloro-3,5-difluorobenzyl bromide in a nucleophilic substitution reaction with a piperazine derivative, a common step in the synthesis of KRAS G12C inhibitor precursors.
Materials:
-
4-Chloro-3,5-difluorobenzyl bromide
-
A suitable piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide)
Procedure:
-
Reaction Setup: To a solution of the piperazine derivative (1.0 equivalent) and the base (2.0 equivalents) in the chosen solvent, add 4-Chloro-3,5-difluorobenzyl bromide (1.1 equivalents) at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. The reaction is typically complete within several hours at room temperature or with gentle heating.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel to yield the desired N-benzylated piperazine product.
This N-benzylated intermediate can then be further elaborated through subsequent synthetic steps to afford the final KRAS G12C inhibitor.
Safety and Handling
4-Chloro-3,5-difluorobenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]
-
Handling: Avoid inhalation of fumes, mist, or vapor.[4] Prevent contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Conclusion
4-Chloro-3,5-difluorobenzyl bromide is a valuable and highly reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern of electron-withdrawing groups enhances its electrophilicity, making it an excellent substrate for constructing complex molecular architectures through nucleophilic substitution reactions. The demonstrated utility of this reagent in the synthesis of groundbreaking KRAS G12C inhibitors underscores its importance in the development of next-generation targeted cancer therapies. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its potential in their drug discovery programs.
References
- Apollo Scientific.
- Synquest Labs.
- Sigma-Aldrich. 4-Chloro-3,5-difluorobenzyl bromide Product Page.
- PubChem. 4-chloro-3,5-difluorobenzyl bromide.
- U.S. Patent US-12440491-B2. KRAS G12C inhibitors and methods of using the same.
- PrepChem.
- U.S. Patent US10647715B2. KRas G12C inhibitors.
- U.S. Patent US10519146B2. KRAS G12C inhibitors and methods of using the same.
- ChemicalBook. 4-Fluorobenzyl chloride(352-11-4) 13C NMR spectrum.
- Organic Letters. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
- Organic Chemistry Portal.
- PubChem. 4-Fluorobenzyl bromide.
- Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Section.
- Google Patents. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
- PubChem. 3,5-Difluorobenzyl bromide.
- Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution...
- Organic Syntheses Procedure. Toluene, α,α-difluoro.
- ChemicalBook. 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum.
- Benchchem. Technical Support Center: Synthesis of 3,5-Difluorotoluene.
- Fluorochem. 4-Chloro-3,5-difluorobenzyl bromide.
- Asian Journal of Chemistry.
- ChemicalBook. 3,5-Difluorobenzyl bromide | 141776-91-2.
- RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Organic Chemistry Portal.
- PubMed Central.
- Synlett.
- Journal of Heterocyclic Chemistry. Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones.
- Journal of the Chinese Chemical Society. nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.
- ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
Sources
- 1. US20250206735A1 - Synthesis of key intermediate of kras g12c inhibitor compound - Google Patents [patents.google.com]
- 2. PubChemLite - 4-chloro-3,5-difluorobenzyl bromide (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]
- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
